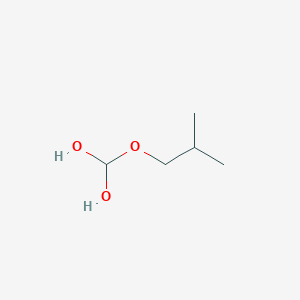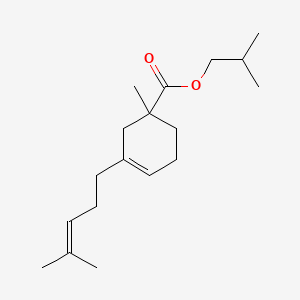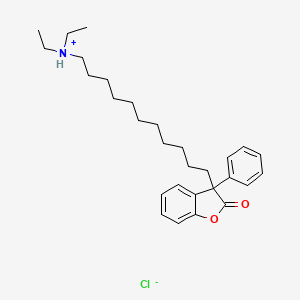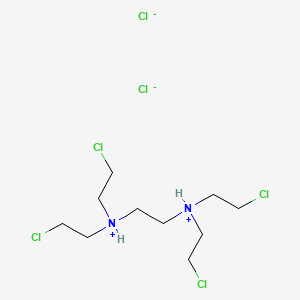
Ethylenediamine, N,N,N',N'-tetrakis(2-chloroethyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride is a chemical compound with the molecular formula C10H20Cl4N2. It is known for its symmetrical structure and significant reactivity due to the presence of multiple chloroethyl groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride typically involves the reaction of ethylenediamine with 2-chloroethanol in the presence of a strong acid such as hydrochloric acid. The reaction conditions include maintaining a temperature range of 50-120°C and a pressure range of -0.1 MPa to 0.6 MPa. The reaction time is generally between 3 to 8 hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylenediamine and 2-chloroethanol are combined under controlled conditions. The process includes hydrolyzing, separating, distilling under reduced pressure, extracting, and fractionating under reduced pressure to obtain the final product .
化学反应分析
Types of Reactions
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as sodium hydroxide, potassium hydroxide, and various amines. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ethylenediamine derivatives, while oxidation reactions can produce different oxidized forms of the compound .
科学研究应用
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a crosslinking agent.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a chemotherapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity and disrupt cellular processes. The molecular targets include various enzymes and proteins involved in critical biological pathways .
相似化合物的比较
Similar Compounds
Ethylenediamine, N,N,N’,N’-tetrakis(2-hydroxyethyl)-: Similar structure but with hydroxyethyl groups instead of chloroethyl groups.
Ethylenediamine, N,N,N’,N’-tetrakis(2-methoxyethyl)-: Contains methoxyethyl groups instead of chloroethyl groups.
Uniqueness
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride is unique due to its chloroethyl groups, which confer distinct reactivity and chemical properties. This makes it particularly useful in applications requiring strong nucleophilic substitution reactions and covalent bonding with biomolecules .
属性
CAS 编号 |
63918-49-0 |
|---|---|
分子式 |
C10H22Cl6N2 |
分子量 |
383.0 g/mol |
IUPAC 名称 |
2-[bis(2-chloroethyl)azaniumyl]ethyl-bis(2-chloroethyl)azanium;dichloride |
InChI |
InChI=1S/C10H20Cl4N2.2ClH/c11-1-5-15(6-2-12)9-10-16(7-3-13)8-4-14;;/h1-10H2;2*1H |
InChI 键 |
XCYTWVOCYSIWKS-UHFFFAOYSA-N |
规范 SMILES |
C(C[NH+](CCCl)CCCl)[NH+](CCCl)CCCl.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




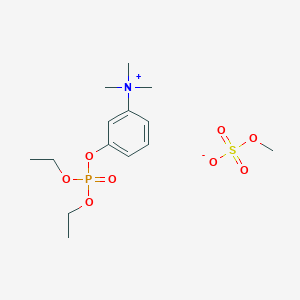


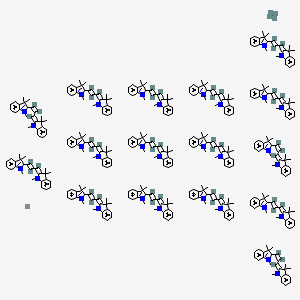
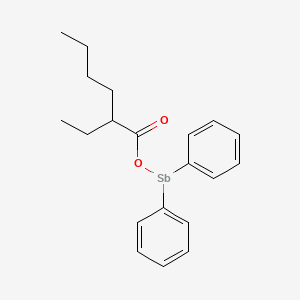
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)
